molecular formula C17H19N5O2S B2990633 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034399-19-2

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2990633
CAS RN: 2034399-19-2
M. Wt: 357.43
InChI Key: BTHACSCURPSRMP-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the treatment of various diseases. This compound is also known as CPI-455, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Stereochemical Studies and Heterocycle Synthesis

Stereochemical studies have been conducted on urea derivatives, leading to the preparation of various heterocycles. These studies explore the synthesis and reactivity of saturated heterocycles and urea derivatives, providing insights into the structure-activity relationship of these compounds. For instance, the synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas shows potential in the development of novel acetylcholinesterase inhibitors, optimizing the spacer length for enhancing inhibitory activities (Fülöp, Bernáth, & Sohár, 1985); (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Novel Syntheses of Heterocyclic Compounds

Research into polyfunctionality substituted heterocycles, including the novel syntheses of thienopyrimido-1,2,4-triazoles, demonstrates the utility of these urea derivatives in generating new heterocyclic compounds with potential pharmacological activities. This area of research opens pathways for the development of new therapeutic agents with enhanced efficacy and specificity (El-Gazzar, Hegab, Swelam, & Aly, 2002).

Urea-Fluoride Interaction Studies

The nature of urea-fluoride interaction has been investigated, shedding light on the incipient and definitive proton transfer mechanisms. These studies are pivotal in understanding the chemical behavior of urea derivatives in the presence of fluoride ions, contributing to the design of more efficient catalytic and synthetic processes (Boiocchi et al., 2004).

Enzyme Inhibition Research

Urea derivatives have been explored as potent inhibitors of xanthine oxidoreductase, showcasing their potential in the treatment of diseases associated with this enzyme, such as hyperuricemia. Y-700, a specific inhibitor, has demonstrated significant inhibitory activity and hypouricemic action in rat models, indicating the therapeutic potential of these compounds (Fukunari et al., 2004).

Molecular Docking and Anticonvulsant Activity

Molecular docking studies paired with anticonvulsant activity screening of synthesized urea/thiourea derivatives highlight the potential of these compounds in developing new treatments for convulsive disorders. This research demonstrates the utility of urea derivatives in designing compounds with specific biological activities, supported by computational and experimental methodologies (Thakur, Deshmukh, Jha, & Kumar, 2017).

properties

IUPAC Name

1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c18-10-15-16(20-8-7-19-15)24-13-5-3-12(4-6-13)22-17(23)21-11-14-2-1-9-25-14/h1-2,7-9,12-13H,3-6,11H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHACSCURPSRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=CS2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.